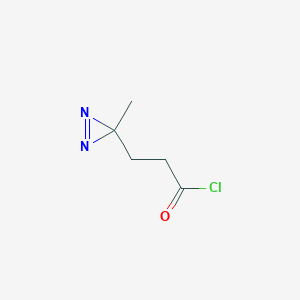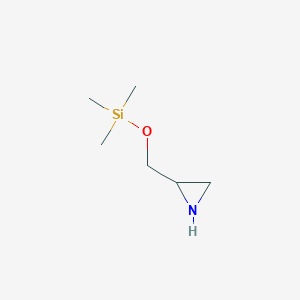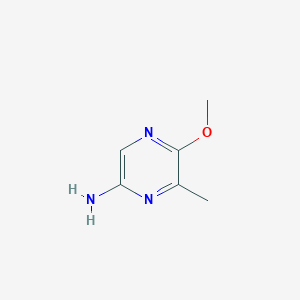![molecular formula C6H5N3O2 B11922131 Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a heterocyclic compound that features a fused imidazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be synthesized through various synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This one-pot, multicomponent reaction is carried out at room temperature and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-c]pyrimidine-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, the compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Imidazo[1,5-a]pyridine: A related compound with a different ring fusion pattern.
Benzo[4,5]imidazo[1,2-a]pyrimidine: A derivative with additional benzene ring fusion.
Uniqueness
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is unique due to its specific ring fusion and the presence of the dione functionality, which imparts distinct chemical and biological properties. Its ability to act as a COX-2 inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C6H5N3O2 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
1,3-dihydroimidazo[1,2-c]pyrimidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-9-4(8-5)1-2-7-6(9)11/h1-2H,3H2,(H,8,10) |
InChI Key |
NECHWWCOXDHSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=NC(=O)N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)



![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)



![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)
![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
